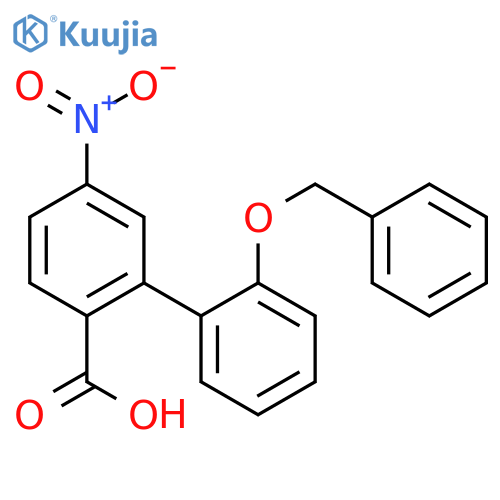

Cas no 1262011-05-1 (2-(2-Benzyloxyphenyl)-4-nitrobenzoic acid)

2-(2-Benzyloxyphenyl)-4-nitrobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2'-(Benzyloxy)-5-nitro[1,1'-biphenyl]-2-carboxylic acid

- 1262011-05-1

- MFCD18322857

- 2-(2-BENZYLOXYPHENYL)-4-NITROBENZOIC ACID

- DTXSID30692210

- 2-(2-Benzyloxyphenyl)-4-nitrobenzoic acid, 95%

- 2-(2-Benzyloxyphenyl)-4-nitrobenzoic acid

-

- MDL: MFCD18322857

- インチ: InChI=1S/C20H15NO5/c22-20(23)17-11-10-15(21(24)25)12-18(17)16-8-4-5-9-19(16)26-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23)

- InChIKey: DXJRMDXZPHQABT-UHFFFAOYSA-N

計算された属性

- 精确分子量: 349.09502258Da

- 同位素质量: 349.09502258Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 26

- 回転可能化学結合数: 5

- 複雑さ: 485

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.4Ų

- XLogP3: 4.4

2-(2-Benzyloxyphenyl)-4-nitrobenzoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB330135-5 g |

2-(2-Benzyloxyphenyl)-4-nitrobenzoic acid, 95%; . |

1262011-05-1 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| abcr | AB330135-5g |

2-(2-Benzyloxyphenyl)-4-nitrobenzoic acid, 95%; . |

1262011-05-1 | 95% | 5g |

€1159.00 | 2024-06-08 |

2-(2-Benzyloxyphenyl)-4-nitrobenzoic acid 関連文献

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656

-

Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

2-(2-Benzyloxyphenyl)-4-nitrobenzoic acidに関する追加情報

Comprehensive Overview of 2-(2-Benzyloxyphenyl)-4-nitrobenzoic acid (CAS No. 1262011-05-1): Properties, Applications, and Research Insights

2-(2-Benzyloxyphenyl)-4-nitrobenzoic acid (CAS No. 1262011-05-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This nitrobenzoic acid derivative is characterized by a benzyloxy-substituted phenyl ring and a nitro group, which contribute to its reactivity and utility in synthetic chemistry. Researchers and industry professionals frequently search for terms like "2-(2-Benzyloxyphenyl)-4-nitrobenzoic acid synthesis" or "CAS 1262011-05-1 applications," reflecting its relevance in advanced chemical studies.

The compound's molecular structure, featuring a benzyloxyphenyl moiety and a nitrobenzoic acid backbone, makes it a versatile intermediate in organic synthesis. Its applications span across the development of novel pharmaceutical intermediates, agrochemicals, and material science innovations. Recent trends in green chemistry have also spurred interest in optimizing the synthesis of 2-(2-Benzyloxyphenyl)-4-nitrobenzoic acid to reduce environmental impact, aligning with global sustainability goals.

In the context of drug discovery, this compound is often explored for its potential as a building block in the design of biologically active molecules. Searches for "nitrobenzoic acid derivatives in medicine" highlight its role in developing anti-inflammatory or antimicrobial agents. Additionally, its electron-withdrawing nitro group enhances its utility in catalysis and polymer chemistry, making it a subject of interest in both academic and industrial settings.

From a technical perspective, the physical and chemical properties of CAS 1262011-05-1—such as solubility, melting point, and stability—are critical for its handling and application. Analytical techniques like HPLC, NMR, and mass spectrometry are commonly employed to characterize this compound, ensuring its purity and suitability for further reactions. Queries like "how to purify 2-(2-Benzyloxyphenyl)-4-nitrobenzoic acid" or "spectral data of CAS 1262011-05-1" are frequently encountered in scientific databases.

Beyond its synthetic utility, 2-(2-Benzyloxyphenyl)-4-nitrobenzoic acid is also studied for its potential role in advanced materials, such as organic semiconductors or photoactive compounds. The integration of nitroaromatic compounds into functional materials is a growing field, driven by demands for renewable energy technologies and smart materials. This aligns with popular search trends like "nitrobenzoic acid in material science" or "CAS 1262011-05-1 for optoelectronics."

In summary, 2-(2-Benzyloxyphenyl)-4-nitrobenzoic acid (CAS No. 1262011-05-1) represents a multifaceted compound with broad applications in pharmaceuticals, materials science, and organic synthesis. Its unique structure and reactivity continue to inspire innovative research, addressing contemporary challenges in sustainable chemistry and drug development. As interest in specialty chemicals grows, this compound remains a key focus for scientists and engineers worldwide.

1262011-05-1 (2-(2-Benzyloxyphenyl)-4-nitrobenzoic acid) Related Products

- 840496-43-7(1-(4-methylphenyl)-4-{1-(4-methylphenyl)methyl-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one)

- 1344110-31-1(1-amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid)

- 2171913-18-9(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4,4-trimethylpentanamidoacetic acid)

- 1702157-18-3(7-bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indole)

- 1227517-00-1(2-Fluoro-4-iodo-3-(trifluoromethyl)pyridine)

- 1523347-10-5(3-(2,3-dichlorophenyl)-3-hydroxypropanenitrile)

- 2097912-40-6(N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-indole-2-carboxamide)

- 1806751-50-7(2-Methoxy-4-nitro-3-(trifluoromethoxy)pyridine-6-sulfonamide)

- 74340-12-8(Diheptyltin Dichloride)

- 18281-07-7(ETHYL TRICOSANOATE)